Lipophilicity (XLogP3) Advantage of 2,3-Dichloro-5-phenylpyrazine Over Monochloro and Unsubstituted Pyrazine Analogs
2,3-Dichloro-5-phenylpyrazine exhibits a computed XLogP3 value of 3.4, which is substantially higher than monochloro analog 2-chloro-5-phenylpyrazine (XLogP3 ≈ 2.4) and the parent unsubstituted pyrazine scaffold [1]. This increased lipophilicity translates to improved predicted membrane permeability and blood–brain barrier penetration, a critical parameter for CNS and intracellular target-directed compound libraries.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 (2,3-dichloro-5-phenylpyrazine) |
| Comparator Or Baseline | 2.4 (2-chloro-5-phenylpyrazine, CAS 25844-73-9); lower values for unsubstituted pyrazine core structures |
| Quantified Difference | ΔXLogP3 ≈ +1.0 log unit versus the monochloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem; consistent across ChemSpider and vendor computational datasheets |
Why This Matters
The 1.0 log unit increase in predicted lipophilicity can represent a ~10-fold increase in expected membrane partitioning, making this scaffold a preferred choice for CNS-penetrant lead optimization libraries.
- [1] PubChem CID 279244. XLogP3-AA value computed for 2,3-dichloro-5-phenylpyrazine. View Source
